Potassium (Z)-1-propene-1-trifluoroborate
Overview
Description
Potassium (Z)-1-propene-1-trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a propene moiety, with potassium as the counterion. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the propene group.
Mechanism of Action
Target of Action
Potassium (Z)-1-propene-1-trifluoroborate primarily targets voltage-gated potassium (K+) channels , particularly the Kv2.1 channel , encoded by the KCNB1 gene . These channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .
Mode of Action
The compound interacts with its targets by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . This interaction results in changes in the ionic equilibrium, influencing various physiological processes .
Biochemical Pathways
The affected pathways involve the regulation of membrane excitability , glucose-stimulated insulin secretion , and neuronal firing frequency . The downstream effects include the modulation of various cellular systems, offering novel avenues to treat a range of diseases from neurological disorders to diabetes .
Pharmacokinetics
Potassium compounds generally exhibit rapid absorption, with a median maximum measure plasma concentration (tmax) at 05 h and a terminal (elimination) half-life (t1/2) of 387–457 h . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the context of voltage-gated potassium channels, the compound’s action could influence neuronal firing frequency, potentially impacting neurological function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (Z)-1-propene-1-trifluoroborate can be synthesized through various methods, including the reaction of potassium trifluoroborate with (Z)-1-bromo-1-propene under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-1-propene-1-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds with different functional groups.
Scientific Research Applications
Potassium (Z)-1-propene-1-trifluoroborate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment involves compounds like this compound.
Industry: It is employed in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium (Z)-1-propene-1-trifluoroborate is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and the outcome of chemical reactions. This distinguishes it from other similar compounds, which may have different configurations or substituents.
Properties
IUPAC Name |
potassium;trifluoro-[(Z)-prop-1-enyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-OLGQORCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C\C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951039-45-5 | |
Record name | 951039-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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